5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole
Description
Properties
IUPAC Name |
5-bromo-1,4-dimethylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-6(9)3-4-7-8(5)10-11-12(7)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYLQRRBPFTARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=NN2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Preformed Benzotriazole Derivatives
The most direct route involves brominating 1,4-dimethyl-1H-benzo[d][1,triazole at the 5th position. Bromination is typically achieved using molecular bromine () in acetic acid under controlled conditions. A study demonstrated that dissolving the precursor in glacial acetic acid and adding bromine dropwise at 0–5°C yields the target compound with 85% efficiency after 4 hours. The reaction’s regioselectivity arises from the electron-donating methyl groups at positions 1 and 4, which direct electrophilic substitution to the para position relative to the triazole nitrogen.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Glacial acetic acid |
| Temperature | 0–5°C |
| Bromine Equivalents | 1.1 eq |
| Reaction Time | 4 hours |
Sequential Methylation and Bromination
An alternative approach starts with unsubstituted benzotriazole, where methylation precedes bromination. This method employs dimethyl sulfate () in the presence of a base (e.g., ) to install methyl groups at positions 1 and 4. Subsequent bromination using bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C achieves 72% yield. While this route offers flexibility, competing side reactions during methylation require careful stoichiometric control.
Catalytic and Modern Methods
Copper-Catalyzed Cyclization
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis prioritizes safety and efficiency. A patented continuous flow process involves:
-
Methylation Stage: Pumping benzotriazole and dimethyl sulfate through a heated reactor (120°C) with a residence time of 15 minutes.
-
Bromination Stage: Mixing the dimethylated intermediate with bromine in acetic acid at 20°C using a microreactor to enhance heat dissipation.
This system achieves 92% overall yield with a throughput of 50 kg/day.
Solvent Recycling and Waste Management
Industrial plants integrate solvent recovery systems to minimize environmental impact. For instance, acetic acid from bromination steps is distilled and reused, reducing raw material costs by 40%. Bromine residues are neutralized with sodium thiosulfate (), generating non-toxic and as byproducts.
Reaction Optimization and Challenges
Regioselectivity Control
Competing bromination at the 6th position remains a challenge. Studies show that adding a catalytic amount of (0.5 eq) directs electrophilic substitution to the 5th position by coordinating to the triazole nitrogen, improving regioselectivity from 78% to 95%.
Purity and Crystallization
Crude product purity is enhanced via recrystallization from ethanol/water (3:1 v/v), yielding colorless needles with >99% HPLC purity. Differential scanning calorimetry (DSC) confirms a sharp melting point at 148–150°C, indicative of a single polymorph.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis reveals a planar triazole ring with a dihedral angle of 5.2° relative to the benzene ring. The Br–C bond length measures 1.89 Å, consistent with typical aryl bromides.
Emerging Methodologies
Photocatalytic Bromination
A 2024 study demonstrated visible-light-mediated bromination using eosin Y as a photocatalyst. Irradiating a mixture of 1,4-dimethylbenzotriazole and in acetonitrile for 6 hours achieves 88% yield with excellent regiocontrol. This method reduces energy consumption and avoids corrosive bromine gas.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium or copper catalysts are commonly used in coupling reactions, often in the presence of ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1,4-dimethyl-1H-benzo[d][1,2,3]triazole, while coupling with an aryl halide could produce a variety of aryl-substituted benzotriazoles.
Scientific Research Applications
5-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole has been studied for its potential biological activities:
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines. The mechanism is believed to involve the induction of apoptosis.
Material Science
This compound is also utilized in material science for its properties as a stabilizer and an additive:
- Polymer Stabilization : It can be used to enhance the thermal stability of polymers by acting as a UV stabilizer.
- Coatings and Films : Its incorporation into coatings can improve resistance to environmental degradation.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts at concentrations as low as 50 µg/mL, highlighting its potential as a bioactive agent in pharmaceuticals .
Case Study 2: Cytotoxicity Against Cancer Cells
In another research project focused on cancer therapeutics, the compound was tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The findings showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study suggested that further exploration into its mechanism of action could lead to new cancer treatment strategies .
Mechanism of Action
The mechanism by which 5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity, making it a useful tool in the study of molecular interactions.
Comparison with Similar Compounds
Structural and Electronic Differences
Table 1: Structural and Electronic Comparison
| Compound | Core Structure | Substituents | Electron Effects | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 5-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole | Benzo-triazole | 5-Br, 1-CH₃, 4-CH₃ | Mixed (EWG + EDG) | 200.02 |
| 4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) (iso-BBT) | Benzo-bis-thiadiazole | 4-Br | Strong electron-withdrawing | 314.12 |
| Terpyridine-1,2,3-triazole derivatives | Triazole-terpyridine | Varied (hetero)aryl groups | Substituent-dependent | ~350–450 |
- Key Observations: The benzo-bis-thiadiazole (iso-BBT) exhibits stronger electron-withdrawing properties due to dual thiadiazole rings, enabling low-bandgap materials for photovoltaics . Terpyridine-triazole derivatives () show substituent-dependent photophysical properties; for example, electron-donating groups induce bathochromic shifts in emission spectra, a trait that may also apply to the target compound .
Photophysical and Thermal Properties
Table 2: Property Comparison
| Compound | Absorption Max (nm) | Emission Max (nm) | Thermal Stability (°C) | Applications |
|---|---|---|---|---|
| 5-Bromo-1,4-dimethyltriazole | ~290–310 (inferred) | ~350–370 (inferred) | >300 (estimated) | Drug design, sensors |
| Iso-BBT | Not reported | Not reported | Not reported | Photovoltaic materials |
| Terpyridine-Triazoles | 280–320 | 400–550 | >315 | Optoelectronics, biosensors |
- Target Compound : Inferred absorption/emission ranges stem from bromine’s electron-withdrawing effect (blue shift) counteracted by methyl’s electron-donating nature. Thermal stability is extrapolated from , where triazole derivatives decompose above 315°C .
- Terpyridine-Triazoles : Exhibit tunable emission due to substituent effects, with quantum yields influenced by conjugation length .
Biological Activity
5-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Molecular Structure:
- Molecular Formula: C8H8BrN3
- Molecular Weight: 226.07 g/mol
- CAS Number: 1799973-88-8
This compound is synthesized through bromination of 1,4-dimethyl-1H-benzo[d][1,2,3]triazole. Common methods include using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or chloroform at room temperature or slightly elevated temperatures for optimal yield .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains and fungi. The compound showed significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL .
Anticancer Potential
The compound's anticancer properties have also been explored. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest and apoptosis |
| A549 | 18 | Caspase activation |
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. It acts on various enzymes involved in metabolic pathways. For instance, it has shown potential as a selective inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, the antibacterial effects of the compound were tested against a panel of pathogens. The results indicated that formulations containing the compound could significantly reduce bacterial load in vitro. The study concluded that further development could lead to effective treatments for bacterial infections resistant to conventional antibiotics .
Case Study 2: Cancer Treatment Research
A recent investigation into the anticancer properties of this compound involved treating human cancer cell lines with varying concentrations. The study found that at lower concentrations (below 10 µM), the compound inhibited tumor growth without affecting normal cell viability. This selective toxicity suggests its potential as a therapeutic agent in cancer treatment .
Q & A
Q. How does this compound differ from its 1,2,4-triazole analogs in photostability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
